

The Chemical Landscape of 2'-O-methyladenosine 5'-monophosphate: A Technical Guide

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Compound of Interest

Compound Name: 2'-O-methyladenosine 5'-phosphate

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Abstract

2'-O-methyladenosine 5'-monophosphate is a modified nucleotide of significant interest in biochemical research and drug development. Its presence in viral RNA and its role in evading the host's innate immune system underscore its potential as a therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 2'-O-methyladenosine 5'-monophosphate. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its key quantitative properties. Furthermore, this guide elucidates the critical role of 2'-O-methylation of adenosine in viral immune evasion, visualized through a detailed signaling pathway.

Chemical Structure and Properties

2'-O-methyladenosine 5'-monophosphate is an adenosine monophosphate molecule modified with a methyl group at the 2'-hydroxyl position of the ribose sugar. This modification has profound effects on the molecule's stability and biological activity.

The fundamental properties of 2'-O-methyladenosine 5'-monophosphate are summarized below.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₆ N ₅ O ₇ P	[1]
Molecular Weight	361.25 g/mol	[1]
Monoisotopic Mass	361.07873486 Da	[1]
IUPAC Name	[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate	[1]
CAS Number	24121-00-4	[1]
Topological Polar Surface Area	175 Å ²	[1]
XLogP3	-3	[1]

Synthesis and Purification

The synthesis of 2'-O-methyladenosine 5'-monophosphate is typically achieved through a two-step process: the synthesis of the precursor 2'-O-methyladenosine, followed by its phosphorylation.

Experimental Protocol: Synthesis of 2'-O-methyladenosine

This protocol is adapted from a method involving the direct methylation of adenosine.[2]

Materials:

- Adenosine
- Anhydrous alkaline medium (e.g., Sodium hydride in Dimethylformamide)
- Methyl iodide (CH₃I)
- Silica gel for column chromatography

- Ethanol

Procedure:

- Dissolve adenosine in an anhydrous alkaline medium at 0°C.
- Slowly add methyl iodide to the solution and stir for 4 hours at 0°C.
- Quench the reaction and extract the products. The reaction yields a mixture of monomethylated (2'-O- and 3'-O-methyladenosine) and dimethylated adenosine.^[2] The ratio of 2'-O- to 3'-O-methyladenosine is approximately 8:1.^[2]
- Isolate the monomethylated adenosine fraction using silica gel column chromatography.
- Separate the pure 2'-O-methyladenosine from the 3'-O-methylated isomer by crystallization from ethanol. The overall yield of 2'-O-methyladenosine is approximately 42%.^[2]

Experimental Protocol: Phosphorylation of 2'-O-methyladenosine

This protocol describes a general method for the phosphorylation of nucleosides to their 5'-monophosphates.

Materials:

- 2'-O-methyladenosine
- Phosphoryl chloride (POCl_3)
- Triethyl phosphate
- Triethylamine
- Water

Procedure:

- Suspend 2'-O-methyladenosine in triethyl phosphate.

- Cool the mixture to 0°C and add phosphoryl chloride dropwise while stirring.
- After the addition is complete, continue stirring at 0°C for 2-4 hours.
- Quench the reaction by slowly adding water, followed by triethylamine to neutralize the solution.
- Purify the resulting 2'-O-methyladenosine 5'-monophosphate by ion-exchange chromatography.

Analytical Characterization

The identity and purity of 2'-O-methyladenosine 5'-monophosphate are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.

¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbons and their electronic environment.

³¹P NMR: Phosphorus NMR is crucial for confirming the presence and chemical environment of the phosphate group.[3] The chemical shift of the phosphorus atom in a 5'-monophosphate is typically in a characteristic range.[4] A decoupled ³¹P NMR spectrum will show a single sharp peak, while a coupled spectrum can reveal couplings to neighboring protons.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Fragmentation: In negative ion mode ESI-MS/MS, nucleoside 5'-monophosphates typically exhibit fragmentation patterns that include the loss of the ribose-phosphate group to

yield the deprotonated nucleobase, as well as fragments corresponding to the phosphate and phosphoribose moieties.[5] For 2'-O-methyladenosine 5'-monophosphate, characteristic fragment ions would be expected.

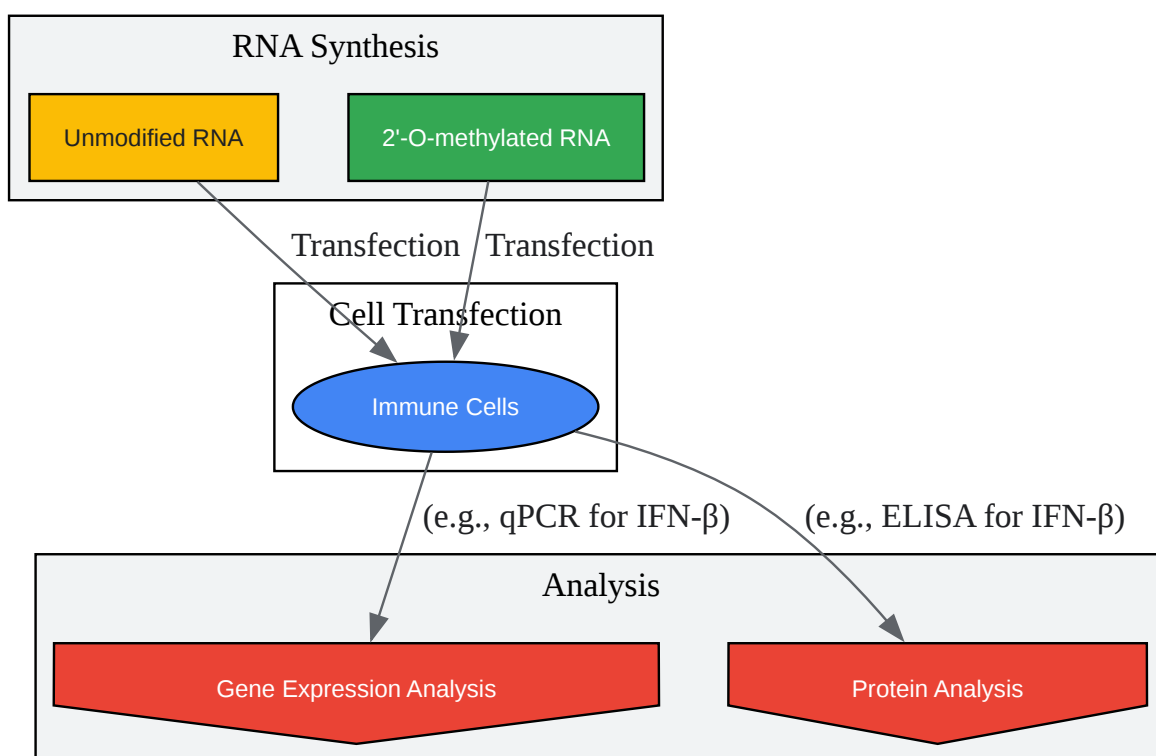
Biological Significance: Role in Viral Immune Evasion

The 2'-O-methylation of adenosine, particularly at the 5' cap of viral RNA, plays a critical role in helping viruses evade the host's innate immune system.[6][7] This modification acts as a molecular mimic of host RNA, preventing recognition by pattern recognition receptors (PRRs) that trigger an antiviral response.

Signaling Pathway of Viral RNA Recognition and Immune Evasion

Several viruses, including Flaviviruses and Coronaviruses, utilize a viral methyltransferase to modify their RNA.[6][8] In the host cell cytoplasm, viral RNA is typically recognized by PRRs such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5).[9] This recognition initiates a signaling cascade that leads to the production of type I interferons (IFNs) and an antiviral state.

The 2'-O-methylation of the first or second nucleotide of the viral RNA cap prevents this recognition by RIG-I and MDA5, thereby inhibiting the downstream signaling cascade and allowing the virus to replicate undetected.[7][9]



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